2-Chloro-1-iodo-4-(trifluoromethoxy)benzene 2-Chloro-1-iodo-4-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 345226-19-9
VCID: VC3819779
InChI: InChI=1S/C7H3ClF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H
SMILES: C1=CC(=C(C=C1OC(F)(F)F)Cl)I
Molecular Formula: C7H3ClF3IO
Molecular Weight: 322.45 g/mol

2-Chloro-1-iodo-4-(trifluoromethoxy)benzene

CAS No.: 345226-19-9

Cat. No.: VC3819779

Molecular Formula: C7H3ClF3IO

Molecular Weight: 322.45 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-iodo-4-(trifluoromethoxy)benzene - 345226-19-9

Specification

CAS No. 345226-19-9
Molecular Formula C7H3ClF3IO
Molecular Weight 322.45 g/mol
IUPAC Name 2-chloro-1-iodo-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7H3ClF3IO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H
Standard InChI Key NFAJTTNPYSKSCV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)Cl)I
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)Cl)I

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with three distinct substituents:

  • Chlorine at position 1 (para to iodine),

  • Iodine at position 2 (ortho to chlorine),

  • Trifluoromethoxy group (-OCF3_3) at position 4 (meta to iodine) .

The SMILES notation FC(F)(F)Oc1ccc(I)c(Cl)c1 and InChIKey DRMQJFVDZWIKTE-UHFFFAOYSA-N confirm this arrangement. The trifluoromethoxy group exerts a strong electron-withdrawing effect, polarizing the aromatic ring and enhancing reactivity toward electrophilic and nucleophilic agents.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular Weight322.45 g/mol
Boiling PointNot reported-
DensityNot reported-
SolubilityInsoluble in water; soluble in organic solvents
SMILESFC(F)(F)Oc1ccc(I)c(Cl)c1

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthesis involves diazotization and iodination of 3-chloro-4-(trifluoromethoxy)aniline :

  • Diazotization: Treatment with sodium nitrite (NaNO2\text{NaNO}_2) and toluene-4-sulfonic acid in acetonitrile at 10°C.

  • Iodination: Reaction with potassium iodide (KI\text{KI}) to replace the diazo group with iodine .

The reaction yields a light brown oil, which is purified via extraction and drying .

Table 2: Synthesis Conditions and Yield

StepReagentsTemperatureYield
DiazotizationNaNO2\text{NaNO}_2, H2O\text{H}_2\text{O}, CH3_3CN10°CModerate
IodinationKI\text{KI}, H2O\text{H}_2\text{O}10°C517 mg

Industrial Methods

Continuous flow reactors optimize yield (≥80%) and minimize by-products like diiodinated analogs. These systems enhance heat transfer and reaction control, critical for large-scale production.

Reactivity and Applications

Cross-Coupling Reactions

The iodine substituent facilitates Ullmann and Suzuki-Miyaura couplings, enabling the formation of biaryl structures. For example:

Ar-I+Ar-B(OH)2Pd catalystAr-Ar+By-products\text{Ar-I} + \text{Ar}'\text{-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar}' + \text{By-products}

Such reactions are pivotal in synthesizing agrochemicals and pharmaceuticals.

Pharmaceutical Intermediate

The compound serves as a precursor to bioactive molecules. Its halogen atoms enhance lipophilicity, improving blood-brain barrier penetration in drug candidates . Recent studies explore its role in kinase inhibitors and antiviral agents.

HazardPrecautionary Measures
Skin ExposureWear nitrile gloves; use fume hood
Eye ContactImmediate flushing with water
IngestionSeek medical attention

Comparison with Analogous Compounds

Structural Variants

Replacing the trifluoromethoxy group with a trifluoromethyl group (as in 2-Chloro-4-iodo-1-(trifluoromethyl)benzene, CAS: 1206599-46-3 ) alters electronic effects:

  • -CF3_3 is more electron-withdrawing than -OCF3_3, increasing ring deactivation .

  • This reduces reactivity in nucleophilic substitution but enhances stability toward oxidation .

Table 4: Substituent Effects on Reactivity

CompoundReactivity in Suzuki Coupling
2-Chloro-1-iodo-4-(trifluoromethoxy)benzeneHigh
2-Chloro-4-iodo-1-(trifluoromethyl)benzeneModerate

Future Research Directions

  • Synthetic Optimization: Developing catalyst systems to improve yield in cross-coupling reactions.

  • Biological Screening: Evaluating antimicrobial and anticancer properties of derivatives.

  • Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks.

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